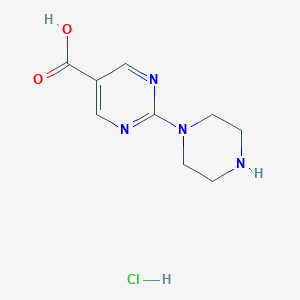

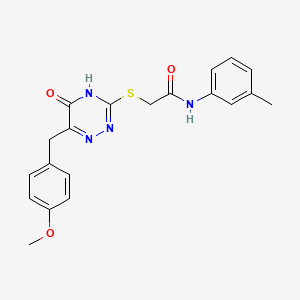

![molecular formula C12H14FNO4S B2827631 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034203-96-6](/img/structure/B2827631.png)

5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, also known as FOA, is a chemical compound that belongs to the class of bicyclic azetidines. FOA has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders. In

Aplicaciones Científicas De Investigación

Synthesis and Configuration Analysis

The synthesis of novel bicyclic systems, such as N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane, from derivatives and subsequent oxidation processes have been explored, showcasing the ability to manipulate bicyclic structures for specific configurations and stability analyses. This work provides foundational knowledge for the manipulation of similar bicyclic compounds including 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (Portoghese & Telang, 1971).

Rearrangements and Syntheses of Novel Compounds

Research into stereoselective syntheses and rearrangements of difunctionalized-2-azabicyclo compounds has been reported, demonstrating methodologies that could be applied to the synthesis of 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane. These procedures highlight the versatility of bicyclic compounds in synthesizing complex molecules with potential biological activities (Krow et al., 2004).

Expanding Ligand Families for Catalytic Activity

The development of new ligands based on bicyclic structures, such as the one , has shown significant promise in catalyzing asymmetric additions. These findings underscore the potential of 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane in catalytic processes, which could lead to advancements in asymmetric synthesis and drug development (Berthon-Gelloz & Hayashi, 2006).

Applications in Radiotracer Synthesis

The compound's framework has been utilized in the synthesis of radiotracers for studying nicotinic acetylcholine receptors. This application demonstrates the potential of 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives in the development of diagnostic tools and therapeutic agents (Horti et al., 1996).

Gold-Catalyzed Cycloisomerization

Studies on gold-catalyzed cycloisomerization of cyclopropenes to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes showcase the potential of using metal-catalyzed reactions to manipulate bicyclic structures similar to 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane for synthetic and industrial applications (Miege et al., 2010).

Propiedades

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4S/c1-17-11-3-2-8(13)4-12(11)19(15,16)14-6-10-5-9(14)7-18-10/h2-4,9-10H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGJITCTZWOWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC3CC2CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)

![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)

![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)

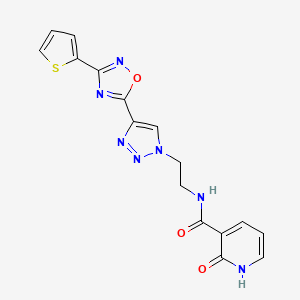

![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2827564.png)

![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2827567.png)

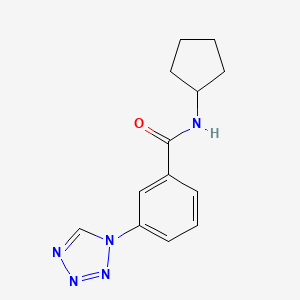

![5-(Cyclobutylmethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2827568.png)